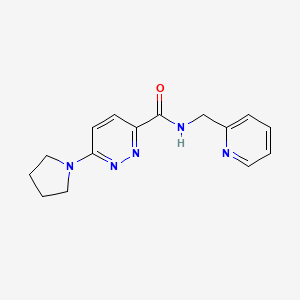

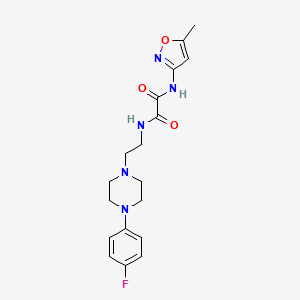

2-(1H-indol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(1H-indol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a piperidine ring, which is a common motif in many drugs .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring and a piperidine ring. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The piperidine ring is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. Some general properties might include its molecular weight, solubility, melting point, and boiling point .科学的研究の応用

Enantioselective Synthesis of Alkaloids

Research has demonstrated the potential of using specific lactams as starting points for the enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids, which are crucial for developing pharmaceutical drugs. This approach has been illustrated by synthesizing various piperidine alkaloids, highlighting the versatility and utility of these methods in synthesizing structurally diverse natural products (Amat et al., 2003).

Pharmaceutical Compound Synthesis

Another study presented compounds with potential for cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. These compounds exemplify the broad therapeutic applications of chemical derivatives in drug development, showcasing the importance of synthetic chemistry in creating novel treatments for various diseases (Habernickel, 2002).

Chiral Building Blocks for Natural Products

Chiral oxazolopiperidone lactams serve as versatile intermediates for the enantioselective construction of piperidine-containing natural products and bioactive compounds. These intermediates enable the production of enantiopure polysubstituted piperidines, essential for developing pharmaceutical agents with specific biological activities (Escolano et al., 2006).

Antimicrobial Agents

The synthesis of novel indolin-1-yl)-N-aryl acetamide derivatives has been explored for their antibacterial and antifungal activities. Some synthesized compounds showed promising activities against pathogenic microorganisms, underscoring the potential of these chemical derivatives in addressing antibiotic resistance issues (Debnath & Ganguly, 2015).

Anticancer Research

Research into sulfonamide-derived isatins based on molecular hybridization principles has shown variable cytotoxicity on hepatocellular carcinoma cell lines, with certain compounds exhibiting significant cytotoxicity and safety profiles. These findings demonstrate the potential of chemically synthesized compounds in developing new anticancer therapies (Eldeeb et al., 2022).

将来の方向性

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could potentially affect a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have diverse molecular and cellular effects.

特性

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c22-17(15-13-20-16-8-3-2-7-14(15)16)18(23)19-9-6-12-21-10-4-1-5-11-21/h2-3,7-8,13,20H,1,4-6,9-12H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQGAWFNMOLKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2757544.png)

![6-(2,2-dimethoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2757545.png)

![[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2757547.png)

![5-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thione](/img/structure/B2757548.png)

![1-(4-methylpiperidin-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2757549.png)

![[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B2757551.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2757558.png)

![methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B2757563.png)